molecular formula C12H17NO5 B597696 N-(3,4,5-trimethoxyphenyl)-.beta.-Alanine CAS No. 126314-41-8

N-(3,4,5-trimethoxyphenyl)-.beta.-Alanine

Cat. No.: B597696
CAS No.: 126314-41-8
M. Wt: 255.27
InChI Key: GAKBNKCZUBYVAK-UHFFFAOYSA-N
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Description

N-(3,4,5-trimethoxyphenyl)-.beta.-Alanine is a compound that features a 3,4,5-trimethoxyphenyl group attached to a beta-alanine moiety. The 3,4,5-trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to their pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4,5-trimethoxyphenyl)-.beta.-Alanine typically involves the coupling of 3,4,5-trimethoxybenzaldehyde with beta-alanine. One common method includes the use of reductive amination, where 3,4,5-trimethoxybenzaldehyde is reacted with beta-alanine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,4,5-trimethoxyphenyl)-.beta.-Alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,4,5-trimethoxyphenyl)-.beta.-Alanine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4,5-trimethoxyphenyl)-.beta.-Alanine involves its interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl group can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to anti-cancer effects. It can also modulate signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4,5-trimethoxyphenyl)-.beta.-Alanine is unique due to its specific combination of the trimethoxyphenyl group with beta-alanine, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .

Properties

CAS No.

126314-41-8

Molecular Formula

C12H17NO5

Molecular Weight

255.27

IUPAC Name

3-(3,4,5-trimethoxyanilino)propanoic acid

InChI

InChI=1S/C12H17NO5/c1-16-9-6-8(13-5-4-11(14)15)7-10(17-2)12(9)18-3/h6-7,13H,4-5H2,1-3H3,(H,14,15)

InChI Key

GAKBNKCZUBYVAK-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)NCCC(=O)O

Synonyms

N-(3,4,5-trimethoxyphenyl)-.beta.-Alanine

Origin of Product

United States

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